

2,3,4-Trifluorobenzenesulfonyl chloride structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,3,4-Trifluorobenzenesulfonyl chloride
Cat. No.:	B070061

[Get Quote](#)

An In-depth Technical Guide to **2,3,4-Trifluorobenzenesulfonyl Chloride**: Structure, Synthesis, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2,3,4-trifluorobenzenesulfonyl chloride** (CAS No. 175278-08-7), a critical building block in medicinal chemistry and materials science.^{[1][2][3]} As a Senior Application Scientist, this document moves beyond a simple recitation of properties to deliver field-proven insights into the molecule's structural characteristics, synthesis, reactivity, and strategic applications. We will explore the causality behind its utility, particularly how the unique trifluorination pattern influences its chemical behavior and modulates the properties of derivative compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic explanations to empower its effective use in the laboratory.

Introduction: The Strategic Value of Fluorinated Sulfonyl Chlorides

Sulfonyl chlorides ($R-SO_2Cl$) are a highly reactive class of organosulfur compounds, prized for their ability to serve as powerful electrophiles in the synthesis of sulfonamides and sulfonate esters.^{[4][5]} The sulfonamide functional group is a cornerstone pharmacophore, present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.^[6]

The strategic incorporation of fluorine atoms onto the aromatic ring, as seen in **2,3,4-trifluorobenzenesulfonyl chloride**, imparts unique and often highly desirable properties to the parent molecule and its derivatives. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.^[7] **2,3,4-Trifluorobenzenesulfonyl chloride**, therefore, is not just another sulfonyl chloride; it is a specialized reagent for introducing a trifluorinated phenylsulfonyl moiety, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Physicochemical Properties and Structural Elucidation

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application.

Molecular Structure

The structure of **2,3,4-trifluorobenzenesulfonyl chloride** consists of a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and three fluorine atoms at the ortho, meta, and para positions relative to the sulfonyl group.

Caption: Chemical Structure of **2,3,4-Trifluorobenzenesulfonyl Chloride**.

Core Physicochemical Data

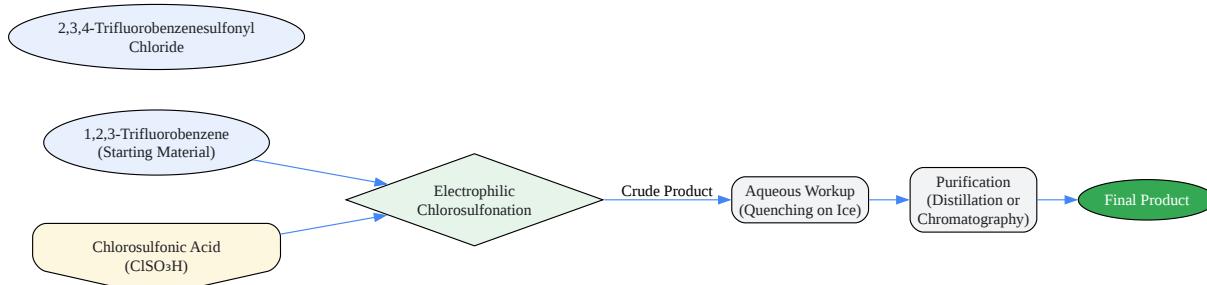
The key identifying and physical properties are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	175278-08-7	[1] [2] [3]
Molecular Formula	C ₆ H ₂ ClF ₃ O ₂ S	[1] [2]
Molecular Weight	230.59 g/mol	[1] [2] [3]
Appearance	Light yellow solid or liquid	[1] [2]
Density	1.640 g/mL at 25 °C	[1] [3]
Boiling Point	234-236 °C (lit.)	[3]
Flash Point	107.2 °C (closed cup)	[3]
Refractive Index	n _{20/D} 1.5040 (lit.)	[3]
SMILES	O=S(=O) (Cl)C1=CC=C(F)C(F)=C1F	[2]
InChI Key	XFTDZYFHRZLEF- UHFFFAOYSA-N	[2] [3]

Spectroscopic Analysis for Structural Validation

Spectroscopic methods are essential for confirming the identity and purity of **2,3,4-trifluorobenzenesulfonyl chloride**. While specific spectra for this exact compound are not publicly available, we can infer the expected signals based on its structure and data from analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **¹H NMR** (Proton NMR): The spectrum would be complex due to fluorine-proton coupling. We would expect to see two aromatic protons, appearing as complex multiplets in the downfield region (likely δ 7.5-8.0 ppm). The splitting patterns would be influenced by coupling to each other and to the adjacent fluorine atoms.
- **¹⁹F NMR** (Fluorine NMR): This is a critical technique for fluorinated compounds. Three distinct signals would be expected, one for each chemically non-equivalent fluorine atom. The signals would exhibit coupling to each other and to the aromatic protons.


- ^{13}C NMR (Carbon NMR): Six distinct signals for the aromatic carbons would be anticipated. The chemical shifts and splitting patterns would be significantly influenced by the attached fluorine atoms (large C-F coupling constants) and the sulfonyl chloride group.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. [8] Strong, characteristic absorption bands are expected for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) in the regions of $1370\text{-}1410\text{ cm}^{-1}$ and $1166\text{-}1204\text{ cm}^{-1}$. [8] Additional bands would correspond to C-F stretching and the aromatic C=C bonds.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity of about one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom (^{35}Cl and ^{37}Cl isotopes). [8] Fragmentation patterns would likely involve the loss of Cl, SO_2 , and sequential loss of fluorine.

Synthesis and Reaction Mechanism

The synthesis of aryl sulfonyl chlorides is a well-established area of organic chemistry. While specific proprietary methods may vary, a common and reliable approach involves the chlorosulfonation of the corresponding aromatic precursor.

Plausible Synthetic Route

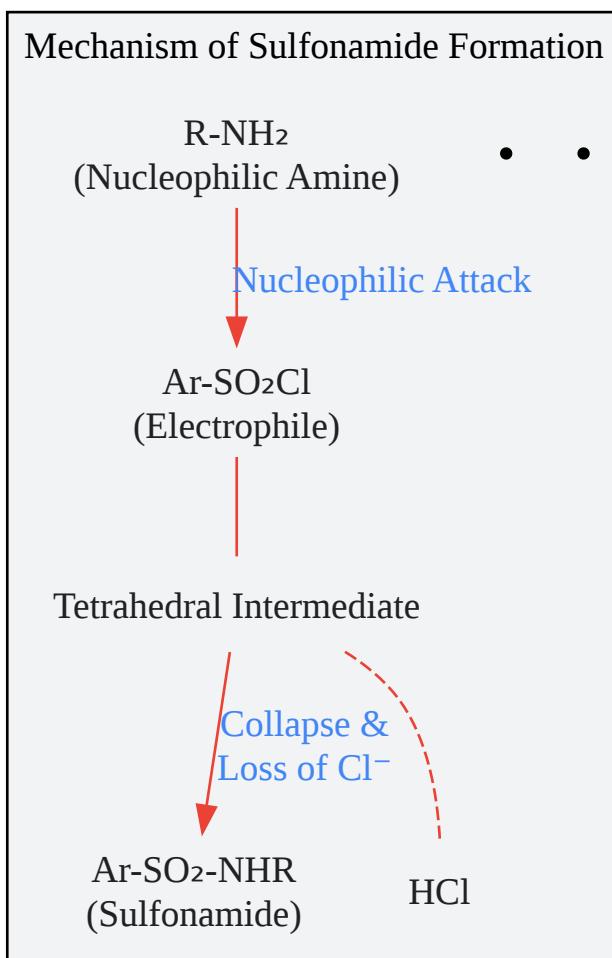
A logical synthetic pathway to **2,3,4-trifluorobenzenesulfonyl chloride** starts from 1,2,3-trifluorobenzene. The key transformation is an electrophilic aromatic substitution reaction, specifically chlorosulfonation, using chlorosulfonic acid (ClSO_3H).

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2,3,4-trifluorobenesulfonyl chloride**.

Causality: The fluorine atoms are deactivating, electron-withdrawing groups. However, the sulfonyl group will still direct primarily to the position para to the 3-fluoro group (the 6-position) and ortho to the 2-fluoro group (the 5-position). The formation of the desired 2,3,4-isomer implies substitution at the 1-position, which may require specific conditions or be part of a multi-step synthesis not detailed in public literature. An alternative, though more complex, route could involve diazotization of a corresponding aniline followed by a Sandmeyer-type reaction. [12][13]

Chemical Reactivity and Applications in Drug Discovery


The utility of **2,3,4-trifluorobenesulfonyl chloride** stems directly from its reactivity, which is dominated by the highly electrophilic sulfur atom.

The Electrophilic Nature of the Sulfonyl Chloride Group

The sulfur atom in the $-\text{SO}_2\text{Cl}$ group is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it highly electron-deficient and thus a potent electrophile. This makes it susceptible to attack by a wide range of nucleophiles.^{[4][12]} The trifluorinated aromatic ring further enhances this electrophilicity through its strong electron-withdrawing inductive effect.

Key Reaction: Sulfonamide Synthesis

The most significant application in drug discovery is the reaction with primary or secondary amines to form sulfonamides.^{[5][6]} This reaction is robust, high-yielding, and forms the basis for creating vast libraries of potential drug candidates.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2,3,4-トリフルオロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. nbinfo.com [nbinfo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 8. acdlabs.com [acdlabs.com]
- 9. youtube.com [youtube.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 12. nbinfo.com [nbinfo.com]
- 13. rsc.org [rsc.org]
- To cite this document: BenchChem. [2,3,4-Trifluorobenzenesulfonyl chloride structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070061#2-3-4-trifluorobenzenesulfonyl-chloride-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com